

Application Notes and Protocols for Cy5-PEG2-TCO in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5-PEG2-TCO

Cat. No.: B15137035

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of **Cy5-PEG2-TCO** in super-resolution microscopy techniques. The unique properties of Cy5 combined with the specific and efficient bioorthogonal TCO-tetrazine ligation make this probe a powerful tool for high-resolution imaging of cellular structures and processes.

Introduction to Cy5-PEG2-TCO in Super-Resolution Microscopy

Cy5-PEG2-TCO is a fluorescent probe combining the well-characterized Cy5 cyanine dye with a trans-cyclooctene (TCO) moiety, connected via a polyethylene glycol (PEG) linker. This design is optimized for bioorthogonal labeling, where the TCO group reacts specifically and rapidly with a tetrazine-tagged molecule of interest through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is highly efficient and occurs under physiological conditions, making it ideal for labeling biomolecules in fixed and living cells.^[1]

The Cy5 fluorophore is particularly well-suited for single-molecule localization microscopy (SMLM) techniques like (d)STORM (direct Stochastic Optical Reconstruction Microscopy) due to its excellent photoswitching properties in the presence of specific imaging buffers.^{[2][3]} The PEG linker provides increased hydrophilicity and reduces non-specific binding.

Key Applications

- dSTORM (direct Stochastic Optical Reconstruction Microscopy): Cy5 is one of the most widely used and best-performing fluorophores for dSTORM.[2] Its ability to be reversibly photoswitched between a fluorescent "on" state and a dark "off" state allows for the temporal separation of individual molecular emissions, enabling the reconstruction of a super-resolved image.
- PALM (Photoactivated Localization Microscopy): While PALM traditionally uses photoactivatable fluorescent proteins, the principles of single-molecule localization can be applied to organic dyes like Cy5 when coupled with appropriate activation strategies.
- STED (Stimulated Emission Depletion) Microscopy: Cy5 can also be used in STED microscopy, where a donut-shaped depletion laser is used to silence fluorescence in the periphery of the excitation spot, thereby increasing resolution.

Data Presentation

Photophysical Properties of Cy5 and Related Fluorophores for dSTORM

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield	Photons per Switching Event	On/Off Duty Cycle
Cy5	~649	~666	~250,000[4]	~0.2[4]	High[2][3]	Low[2][3]
Alexa Fluor 647	~650	~668	~270,000	~0.33	~3000-5000[5]	~0.001[3]
CF®647	~650	~665	~250,000	~0.2	Good blinking properties	Low
Atto 655	~663	~680	~125,000	~0.3	~660[3]	~0.001[3]

Data compiled from multiple sources.[2][3][4][5] The performance of fluorophores in dSTORM is highly dependent on the specific imaging buffer and illumination conditions.

Experimental Protocols

Protocol 1: Labeling of Tetrazine-Modified Proteins with Cy5-PEG2-TCO for dSTORM Imaging

This protocol describes the labeling of intracellular proteins that have been genetically modified to incorporate a tetrazine-bearing unnatural amino acid.

Materials:

- Fixed cells expressing the tetrazine-modified protein of interest on a high-precision glass coverslip (#1.5).
- **Cy5-PEG2-TCO** (e.g., from SiChem)[6]
- Phosphate-buffered saline (PBS)
- Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- dSTORM imaging buffer (see composition below)

Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with permeabilization buffer for 10 minutes.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

- Labeling with **Cy5-PEG2-TCO**:
 - Prepare a 1-10 μ M solution of **Cy5-PEG2-TCO** in blocking buffer.
 - Incubate the cells with the **Cy5-PEG2-TCO** solution for 1-2 hours at room temperature, protected from light.
 - Wash the cells extensively with PBS to remove unbound probe.
- dSTORM Imaging:
 - Prepare the dSTORM imaging buffer immediately before use. A common recipe is:
 - Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose^[2]
 - GLOX solution: 14 mg Glucose Oxidase + 50 μ L Catalase (17 mg/mL) in 200 μ L Buffer A (10 mM Tris (pH 8.0) + 50 mM NaCl)^[2]
 - MEA solution: 1 M cysteamine (MEA) in 0.25 N HCl, pH adjusted to 7.5-8.5^[2]
 - Final imaging buffer: To 620 μ L of Buffer B, add 7 μ L of GLOX solution and 70 μ L of 1 M MEA.^[7]
 - Mount the coverslip onto a microscope slide with a drop of the dSTORM imaging buffer.
 - Proceed with dSTORM imaging on a suitable super-resolution microscope.

Protocol 2: dSTORM Imaging and Data Acquisition

Instrumentation:

- An inverted microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination.
- High-power lasers for excitation (e.g., 641 nm for Cy5) and optionally for activation (e.g., 405 nm).
- A high numerical aperture (NA) objective (e.g., 60x or 100x, $NA \geq 1.45$).

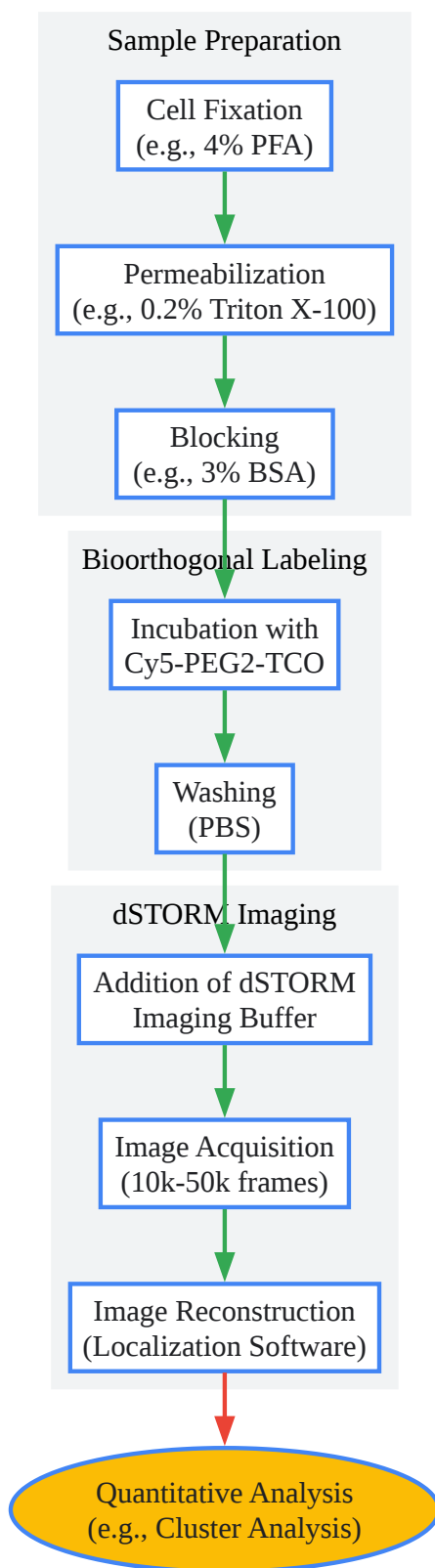
- An electron-multiplying charge-coupled device (EMCCD) camera.

Imaging Procedure:

- **Locate the Region of Interest:** Use low-intensity excitation to find the labeled cells.
- **Induce Photoswitching:** Illuminate the sample with high-intensity 641 nm laser light to drive most of the Cy5 molecules into a dark state.
- **Acquire Single-Molecule Events:** Continuously illuminate with the 641 nm laser at a power that allows for the stochastic return of individual Cy5 molecules to the fluorescent state. A low-power 405 nm laser can be used to facilitate the recovery from the dark state.
- **Data Acquisition:** Acquire a stream of thousands of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100 Hz).
- **Image Reconstruction:** Use appropriate software (e.g., ThunderSTORM, rapidSTORM) to localize the center of each single-molecule fluorescence event with sub-pixel precision and reconstruct the final super-resolution image.[\[2\]](#)

Visualizations

Experimental Workflow for Bioorthogonal Labeling and dSTORM Imaging

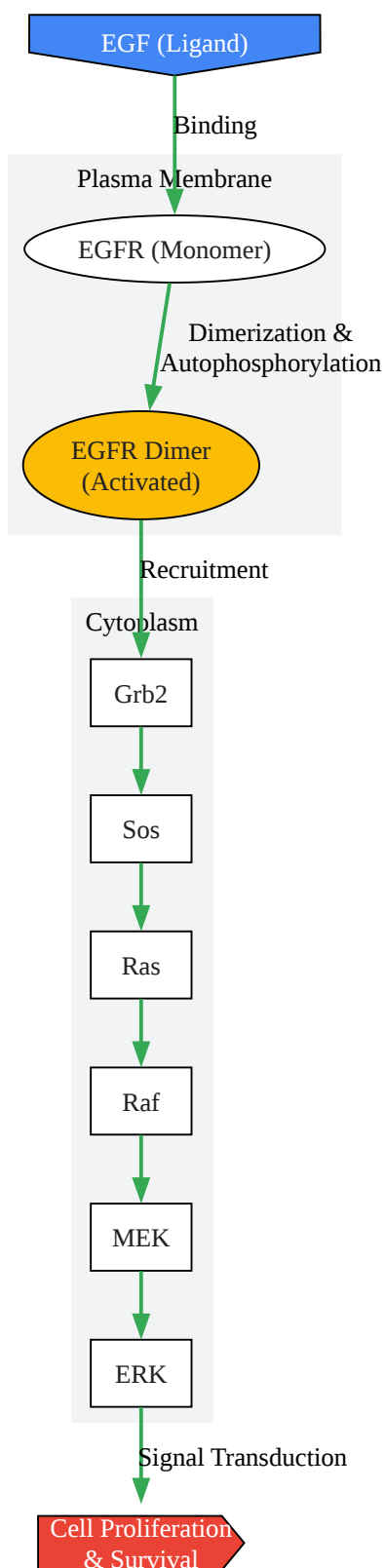


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Caption: Workflow for labeling and imaging with **Cy5-PEG2-TCO**.

Signaling Pathway Example: EGFR Clustering upon Ligand Binding

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Upon binding of its ligand, Epidermal Growth Factor (EGF), EGFR dimerizes and initiates a downstream signaling cascade. Super-resolution microscopy can be used to study the nanoscale clustering of EGFR on the cell membrane.[8][9][10]



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- To cite this document: BenchChem. [Application Notes and Protocols for Cy5-PEG2-TCO in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137035#cy5-peg2-tco-in-super-resolution-microscopy-techniques]

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